Product packaging for Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate(Cat. No.:CAS No. 77629-51-7)

Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

Cat. No.: B590224
CAS No.: 77629-51-7
M. Wt: 211.217
InChI Key: FXYKRZNQIKTPSN-UHFFFAOYSA-N
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Description

Contextualization within Nicotinate (B505614) Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives, collectively referred to as nicotinates, are a cornerstone in the field of organic and medicinal chemistry. chemistryjournal.netresearchgate.net The nicotinate scaffold, a pyridine-3-carboxylate structure, is a privileged core in numerous biologically active molecules. chemistryjournal.net The diverse physiological roles of nicotinic acid itself, primarily in metabolism, have spurred extensive research into synthetic derivatives to modulate its activity and explore new therapeutic applications. chemistryjournal.netnih.gov

The chemical versatility of the pyridine (B92270) ring allows for a wide range of substitutions, leading to a vast library of nicotinate derivatives with varied electronic and steric properties. These modifications can significantly influence the compound's biological activity, leading to agents with applications ranging from cardiovascular to neurological and anti-inflammatory fields. researchgate.net

Significance in Heterocyclic Compound Research

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in chemistry and biology. The pyridine ring, as featured in Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals. Its presence is due to its ability to engage in various non-covalent interactions, its metabolic stability, and its capacity to serve as a versatile synthetic handle.

The research into polysubstituted pyridines is a dynamic area of synthetic chemistry. The precise placement of multiple functional groups on the pyridine ring allows for the fine-tuning of a molecule's properties, including its three-dimensional shape, polarity, and reactivity. This level of control is crucial in the design of molecules that can interact specifically with biological targets such as enzymes and receptors.

Overview of Research Trajectories for this compound

While extensive research exists for the broader class of nicotinate derivatives, specific and detailed research findings for this compound are not widely available in the public domain. The compound is commercially available for research use, suggesting its potential as a building block in the synthesis of more complex molecules or for screening in various biological assays. cymitquimica.comscbt.com

Based on the general research trends for polysubstituted nicotinates, potential research trajectories for this specific compound could include:

Medicinal Chemistry: Investigation into its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, which are common areas of exploration for novel heterocyclic compounds. researchgate.net

Synthetic Chemistry: Utilization as an intermediate in the synthesis of more elaborate molecular architectures, where the existing functional groups can be further modified.

Materials Science: Exploration of its properties for applications in materials science, although this is a less common trajectory for this class of compounds compared to medicinal applications.

It is important to note that without specific published research, these trajectories remain speculative and based on the broader context of nicotinate and heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4 B590224 Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate CAS No. 77629-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-15-10(14)7-8(12)5(2)6(3)11-9(7)13/h4H2,1-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYKRZNQIKTPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(NC1=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715935
Record name Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77629-51-7
Record name Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2,4 Dihydroxy 5,6 Dimethylnicotinate

Historical Synthetic Approaches to Nicotinate (B505614) Derivatives

The foundational methods for constructing the pyridine (B92270) ring, the core of nicotinate derivatives, were established in the late 19th century. These classical reactions, while not directly producing ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, laid the groundwork for the synthesis of a wide array of substituted pyridines.

One of the earliest and most well-known methods is the Hantzsch Pyridine Synthesis , first reported by Arthur Hantzsch in 1881. wikipedia.orgwikipedia-on-ipfs.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgwikipedia-on-ipfs.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the pyridine ring, making it a powerful tool for creating a diverse library of pyridine derivatives.

Another significant historical method is the Guareschi-Thorpe Synthesis , which provides a route to 2-pyridones. rsc.orgrsc.orgresearchgate.netnih.govacsgcipr.org This reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or an alkyl cyanoacetate (B8463686) in the presence of a base. rsc.orgnih.gov This method is particularly relevant as the target molecule, this compound, can exist in a tautomeric 2-pyridone form. The Guareschi-Thorpe reaction has been subject to various modifications to improve yields and expand its substrate scope. nih.gov

These historical methods, while robust, often required harsh reaction conditions and could generate significant waste, prompting the development of more efficient and environmentally benign approaches in contemporary organic synthesis.

Contemporary Synthetic Routes to this compound

While a specific, detailed contemporary synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic strategy can be inferred from the synthesis of structurally similar compounds, such as ethyl 2,4-dihydroxy-6-methylnicotinate. chemicalbook.com The synthesis would likely involve the construction of a highly substituted pyridine ring followed by esterification, or the formation of the ester followed by modifications to the pyridine ring.

The synthesis of a polysubstituted pyridine ring like that in this compound would strategically begin with readily available and versatile precursors. Based on established pyridine syntheses, a logical approach would be a condensation reaction.

A potential set of precursors for a Guareschi-Thorpe type synthesis could include:

A β-ketoester: Ethyl acetoacetate (B1235776) would be a common choice, providing the ester functionality at the 3-position and the acetyl group that can be further manipulated.

A cyanoacetamide derivative: To introduce the nitrogen atom and the substituents at the 5- and 6-positions. A potential precursor could be 2-cyano-N-(1-methylpropyl)acetamide, which after cyclization and subsequent reactions would lead to the desired dimethyl substitution pattern.

A base catalyst: Sodium ethoxide is a commonly used base for such condensations.

Alternatively, a Hantzsch-type synthesis could be envisioned, although it would require more steps to achieve the desired dihydroxy substitution. The precursors would be selected to introduce the methyl groups at the 5- and 6-positions and the ester at the 3-position.

Drawing from the synthesis of the analogous ethyl 2,4-dihydroxy-6-methylnicotinate, a potential reaction pathway would involve the condensation of ethyl 3-aminocrotonate with diethyl malonate in the presence of a base like sodium ethoxide. chemicalbook.com

For the synthesis of this compound, a similar strategy could be employed using a substituted aminocrotonate to introduce the additional methyl group at the 5-position. The reaction would likely be carried out in an anhydrous alcohol solvent, such as ethanol (B145695), under reflux conditions to drive the condensation. chemicalbook.com

Optimization of such a synthesis would involve a systematic study of several parameters:

Base: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium tert-butoxide) can significantly influence the reaction rate and yield.

Solvent: While anhydrous ethanol is a common choice, other polar aprotic or protic solvents could be explored to improve solubility and reaction kinetics.

Temperature: The reaction temperature would need to be carefully controlled to ensure the completion of the condensation while minimizing side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) would be crucial to determine the optimal reaction time.

Work-up and Purification: The work-up procedure, including acidification and extraction, would need to be optimized to maximize the recovery of the crude product. chemicalbook.com Purification would likely involve recrystallization or column chromatography to obtain the final product with high purity.

A general procedure for the synthesis of a similar compound, ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, involves adding ethyl 3-aminocrotonate to a reactor with sodium ethoxide and anhydrous ethanol, followed by heating to reflux for an extended period. chemicalbook.com After the reaction is complete, the system is cooled, and the ethanol is partially removed under reduced pressure before further work-up. chemicalbook.com

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. researchgate.net The synthesis of this compound can be approached with these principles in mind.

Key green chemistry considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of atoms from the starting materials into the final product. Multicomponent reactions like the Hantzsch and Guareschi-Thorpe syntheses are inherently more atom-economical than linear syntheses. wikipedia.orgnih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids. researchgate.net Some pyridine syntheses have been successfully carried out in aqueous media. rsc.orgrsc.org

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. This includes the use of reusable solid acid or base catalysts.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govacs.orgresearchgate.net

Biocatalysis: Exploring the use of enzymes as catalysts for specific steps in the synthesis. Biocatalytic methods offer high selectivity and operate under mild conditions, making them an attractive green alternative. rsc.orgnih.govdntb.gov.uamdpi.com For instance, lipases have been used for the synthesis of nicotinamide (B372718) derivatives. rsc.org

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Scalable Synthesis and Industrial Relevance of this compound

The industrial production of nicotinate derivatives is a well-established field, driven by their applications in pharmaceuticals, agrochemicals, and as food additives. mdpi.comresearchgate.net While the specific industrial relevance of this compound is not widely reported, the scalability of its synthesis would be a critical factor for any potential commercial application.

A scalable synthesis would require:

Cost-effective and readily available starting materials.

Robust and reproducible reaction conditions that can be implemented in large-scale reactors.

Efficient purification methods that can handle large quantities of material.

Adherence to safety and environmental regulations.

The industrial synthesis of nicotinic acid, a related compound, often starts from precursors like 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine. mdpi.comresearchgate.net These are then oxidized to form the carboxylic acid. A similar strategy, starting from a suitably substituted pyridine precursor, could be envisioned for the large-scale production of the target molecule.

The development of continuous flow processes, as demonstrated for the synthesis of nicotinamide derivatives, offers a promising avenue for the scalable and efficient production of such compounds. rsc.org Flow chemistry can provide better control over reaction parameters, improved safety, and higher throughput compared to batch processes.

Advanced Spectroscopic Characterization of Ethyl 2,4 Dihydroxy 5,6 Dimethylnicotinate

Mass Spectrometry (MS) of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, an HRMS analysis would be expected to yield a high-resolution mass value that corresponds closely to its calculated monoisotopic mass. This data is crucial for confirming the molecular formula of a synthesized batch of the compound.

Table 1: Theoretical HRMS Data for this compound

ParameterValue
Molecular Formula C₁₀H₁₃NO₄
Calculated Monoisotopic Mass 211.0845 u
Ionization Mode Electrospray (ESI)
Expected Ion Adducts [M+H]⁺, [M+Na]⁺

This table represents theoretical data based on the compound's structure, as specific experimental HRMS data is not publicly available.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a classic technique that involves bombarding a molecule with a high-energy electron beam, typically at 70 eV, causing both ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. Early characterization of this compound utilized EI-MS.

The fragmentation pattern can be predicted by considering the structure of the molecule, which includes an ethyl ester group, a dihydroxy-substituted pyridine (B92270) ring, and two methyl groups. Key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters, leading to a significant acylium ion.

Loss of an ethyl radical (-C₂H₅): Resulting from cleavage of the ester.

Cleavage of the ester group: Potentially leading to the loss of COOC₂H₅.

Ring fragmentation: Complex fragmentation of the substituted pyridine ring.

Table 2: Predicted Major Fragment Ions in the EI-MS of this compound

Fragment Ion (m/z)Possible Identity
211 Molecular Ion [M]⁺
182 [M - C₂H₅]⁺
166 [M - OC₂H₅]⁺
138 [M - COOC₂H₅]⁺

This table is based on established fragmentation patterns for similar organic molecules, as a published spectrum with relative intensities is not available.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. Commercial suppliers of this compound indicate a purity of 96%, which is typically verified using these methods. myskinrecipes.commyskinrecipes.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For a polar molecule like this compound, a reverse-phase HPLC method would be most appropriate. This involves a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical HPLC analysis would involve monitoring the elution of the compound using a UV detector, as the substituted pyridine ring is a strong chromophore. The purity is determined by the relative area of the peak corresponding to the compound of interest.

Table 3: Typical HPLC Parameters for Analysis

ParameterDescription
Column Reverse Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient of Water (A) and Acetonitrile (B), with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Expected Retention Time Dependent on the specific gradient program

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the peak observed in an HPLC chromatogram. Following separation on the HPLC column, the eluent is directed into the mass spectrometer, which provides mass data for the eluting components. This confirms that the major peak in the chromatogram has the correct molecular weight for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times and improved resolution. A UPLC method for this compound would offer a high-throughput option for quality control and purity assessment, with parameters similar to HPLC but adapted for the UPLC system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. However, if a suitable single crystal were obtained, the analysis would provide the following key structural information:

Confirmation of Connectivity: Unequivocal proof of the arrangement of the ethyl ester, hydroxyl, and dimethyl groups on the pyridine ring.

Molecular Conformation: The preferred orientation of the ethyl ester relative to the pyridine ring.

Intermolecular Interactions: Details of hydrogen bonding (e.g., between the hydroxyl groups and the pyridine nitrogen or carbonyl oxygen) and other packing forces in the crystal lattice.

Table 4: Hypothetical Crystallographic Data

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z) Integer value
Hydrogen Bonding Network Detailed description of intermolecular H-bonds

This table illustrates the type of data that would be obtained from an X-ray crystallographic study. The specific values are unknown.

Chemical Transformations and Reactivity of Ethyl 2,4 Dihydroxy 5,6 Dimethylnicotinate

Derivatization Strategies for Functional Group Modification

The presence of multiple reactive sites on the Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate molecule, primarily the hydroxyl groups and the nitrogen atom of the pyridone ring, allows for various derivatization strategies. The competition between N-alkylation and O-alkylation is a key consideration in the functionalization of 4-hydroxy-2-pyridone systems.

Alkylation reactions of 4-pyridones can occur at either the ring nitrogen or the carbonyl oxygen, which are both strong sp2 hybridized nucleophilic centers. ysu.edu The reaction of 2-pyridones with alkylating agents under basic conditions can lead to a mixture of N-alkyl-2-pyridones and 2-alkoxypyridines. researchgate.net The ratio of these products is influenced by several factors, including the nature of the electrophile, the base employed for deprotonation, and the solvent. researchgate.net For instance, the alkylation of the alkali salt of a 2-pyridone in DMF tends to favor N-alkylation, while using a silver salt in benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov In some cases, direct alkylation can overwhelmingly favor O-alkylation. nih.gov

Recent methods have focused on achieving regioselective N-alkylation. One such approach utilizes P(NMe2)3 to mediate the reaction of 2-pyridones with α-keto esters, proceeding via a deoxygenation process to yield N-alkylated products with high selectivity. organic-chemistry.org Another strategy involves the use of 'masked' 2-hydroxypyridine (B17775) derivatives, such as 2-fluoropyridines, for N-alkylation, followed by hydrolysis to reveal the hydroxyl group. thieme-connect.com

The hydroxyl groups can also undergo acylation. For instance, the reaction of 4-hydroxy-2-pyridones with aldehydes can lead to the formation of bis(pyridyl)methane derivatives. nih.gov

Cyclization Reactions and Fused Heterocycle Formation

The structural features of this compound make it a suitable precursor for the synthesis of various fused heterocyclic systems. The 4-hydroxy-2-pyridone moiety is a key building block for a range of biologically active alkaloids. rsc.orgpsu.edu

One common cyclization strategy involves the reaction of 4-hydroxy-2-pyridones with bifunctional reagents. For example, the reaction of 4-hydroxy-2-pyridones with aldehydes can yield bis(pyridyl)methane derivatives. nih.gov Furthermore, the condensation of 4-hydroxy-2(1H)-pyridones with diethyl malonates can lead to the formation of pyrano[3,2-c]pyridines. capes.gov.br

The synthesis of pyrano[3,2-c]pyridine derivatives, which are known for their biological activities, can be achieved through the reaction of 4-hydroxy-6-methyl-2(1H)-pyridones with diethyl malonates. capes.gov.br

Nucleophilic and Electrophilic Substitution Patterns

The pyridine (B92270) ring in this compound is electron-rich due to the presence of two hydroxyl groups, which influences its susceptibility to electrophilic and nucleophilic attack. Generally, 4-pyridone systems possess two primary nucleophilic centers: the ring nitrogen and the carbonyl oxygen. ysu.edu

Alkylation of 2-pyridones typically results in the formation of both N- and O-alkylated products. nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions. researchgate.netnih.gov For example, using an alkali salt of a 2-pyridone in DMF favors N-alkylation, whereas a silver salt in benzene promotes O-alkylation. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity is a critical aspect of the chemical transformations of this compound, particularly in alkylation reactions. The ambident nucleophilic nature of the 2-pyridone tautomer leads to competition between N-alkylation and O-alkylation. researchgate.net The choice of base, solvent, and alkylating agent can be used to control the regiochemical outcome. researchgate.netnih.gov For instance, a study on substituted 2-pyridones under Mitsunobu conditions revealed a relationship between the substituents on the pyridone ring and the ratio of N- to O-alkylation products. researchgate.net

Halogenation of arenes and heterocycles can be achieved with high regioselectivity using N-halosuccinimides in fluorinated alcohols under mild conditions. nih.gov While not specifically documented for this compound, such methods could potentially be applied for its selective halogenation.

Stability and Degradation Pathways

The stability of this compound is influenced by the reactivity of its ester and pyridone functionalities. The hydrolysis of the ethyl ester group can occur under acidic or basic conditions. In some cases, hydrolysis of similar pyridone-based esters has been shown to be followed by decarboxylation of the resulting carboxylic acid intermediate, leading to a ketone. nih.gov

For example, attempts to hydrolyze a similar β-keto ester of a 2-pyridone under both acidic (H2SO4) and basic (NaOH, LiOH) conditions resulted in the decarboxylation of the intermediate carboxylic acid to yield the corresponding ketone. nih.gov To circumvent this, milder conditions, such as the use of an allyl ester that can be removed with a palladium catalyst, have been employed to access the carboxylic acid without subsequent degradation. nih.gov

Biological Activities and Therapeutic Potential of Ethyl 2,4 Dihydroxy 5,6 Dimethylnicotinate

General Biological Relevance of Nicotinate (B505614) Derivatives

Nicotinate derivatives, which are based on the nicotinic acid (niacin or vitamin B3) scaffold, represent a significant class of compounds in medicinal chemistry. Nicotinic acid itself is a crucial vitamin involved in numerous vital processes within the bodies of living organisms. Its derivatives have been explored for a wide range of pharmacological applications. Researchers have synthesized numerous nicotinate derivatives and evaluated them for various biological activities, including anti-inflammatory, analgesic, antimicrobial, and antioxidant effects. The versatility of the nicotinic acid structure allows for modifications that can lead to compounds with enhanced efficacy and novel therapeutic properties, targeting conditions from dyslipidemia to Alzheimer's disease. nih.govnih.gov

Antimicrobial Activities

Antibacterial Efficacy

Various derivatives of nicotinic acid have been synthesized and tested for their antibacterial properties. For instance, certain hydrazone derivatives of nicotinic acid have shown promise. One study reported the synthesis of novel (2E)-ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-enecarboxylates, which were evaluated against a panel of clinically isolated bacterial strains. sigmaaldrich.comnih.gov These studies aim to develop new chemical entities with significant antibacterial profiles. sigmaaldrich.comnih.gov Another area of research involves thiazolidinone derivatives, which have demonstrated activity, particularly against Gram-positive bacteria. nih.gov

Antifungal Properties

The investigation of nicotinate derivatives extends to their potential as antifungal agents. Research into novel hydrazone derivatives has included screening against various fungal strains like Aspergillus flavus and Aspergillus niger. sigmaaldrich.comnih.gov The goal of such research is to identify new lead compounds that could be developed into effective antifungal treatments. nih.gov

Antiparasitic Effects

Information regarding the specific antiparasitic effects of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate is not found in the available literature. However, the broader class of nicotinic acid derivatives has been explored for activity against various parasites. For example, certain aroylhydrazones have been investigated for their antimalarial activity.

Anti-inflammatory and Immunomodulatory Activities

Nicotinate derivatives have been a significant focus of research for their anti-inflammatory potential. Studies have shown that these compounds can modulate the inflammatory response through various mechanisms.

Newly synthesized derivatives of nicotinic acid have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Some of these compounds have demonstrated potent and selective inhibition of COX-2, an enzyme upregulated during inflammation. Natural products are also a source of immunomodulatory and anti-inflammatory agents, and their mechanisms often involve the regulation of pro-inflammatory and anti-inflammatory mediators. nih.gov This includes balancing T helper cell subsets and macrophage polarization. nih.gov While direct evidence for this compound is lacking, the anti-inflammatory activity of the nicotinate class suggests this could be a promising area of investigation.

Antioxidant Properties

The antioxidant potential of various heterocyclic compounds, including those related to nicotinate, is an active area of research. Antioxidants can neutralize harmful free radicals, thereby protecting cells from oxidative damage.

Studies on compounds with similar structural features, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have shown that the presence and position of hydroxyl groups are crucial for antioxidant activity. The ability of these hydroxyl groups to donate a hydrogen atom is key to their radical scavenging capabilities. While no specific antioxidant studies on this compound were found, the dihydroxy substitution on the pyridine (B92270) ring suggests that it could possess antioxidant properties worthy of investigation.

Anticancer Activity

There is currently no specific research published in scientific literature detailing the anticancer activity of this compound. However, studies on the broader class of nicotinic acid derivatives have been conducted to explore their potential as anticancer agents. Research into these related compounds can provide insight into the potential, albeit unconfirmed, activity of substituted nicotinates.

No studies have been published that evaluate the inhibitory activity of this compound against molecular targets such as the Heat shock protein 90 (Hsp90) family. Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer progression, making it a significant target for anticancer drug development. nih.govnih.gov While various small molecules have been identified as Hsp90 inhibitors, the potential of nicotinic acid derivatives in this context remains largely unexplored in published literature. nih.govbiorxiv.org

However, research into other nicotinic acid-based compounds has shown inhibition of different molecular targets relevant to oncology. For instance, a series of novel nicotinic acid derivatives were designed and synthesized to selectively inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors. nih.gov One of the most active compounds in this series, identified as compound 5c , demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 0.068 μM. nih.gov This compound also showed high selectivity for VEGFR-2 over other growth factor receptors. nih.gov

There is no available data from in vitro studies on the cytotoxic effects of this compound against any cancer cell lines.

To provide context within its chemical class, studies on other novel nicotinic acid derivatives have demonstrated cytotoxic potential. In an investigation of nicotinic acid-based compounds, two derivatives in particular, 5b and 5c , were assessed for their cytotoxicity against a panel of human cancer cell lines. nih.gov Compound 5c was found to exhibit significant cytotoxic activity, especially against the HCT-15 (colon adenocarcinoma) and PC-3 (prostate cancer) cell lines, with its potency against these lines being greater than the established chemotherapy drug doxorubicin. nih.gov

The table below summarizes the reported cytotoxic activities of these related nicotinic acid derivatives against various human cancer cell lines.

CompoundCell LineIC₅₀ (μM)Reference DrugReference Drug IC₅₀ (μM)
5c HCT-150.039Doxorubicin0.046
Sorafenib0.057
5c PC-30.055Doxorubicin0.061
5b HCT-150.062Doxorubicin0.046
Sorafenib0.057
5b PC-30.079Doxorubicin0.061

Data sourced from a study on novel nicotinic acid derivatives. nih.gov

Antiviral Properties

A review of the current scientific literature reveals no studies investigating or reporting on the antiviral properties of this compound. While research has identified antiviral activities in various heterocyclic compounds, including some pyridine derivatives, this specific molecule has not been evaluated for its efficacy against any viral pathogens. nih.govnih.gov

Other Reported Biological Activities (e.g., Antihypertensive, Herbicide, Enzyme Inhibition)

There are no published scientific findings on other biological activities of this compound, including any potential antihypertensive, herbicidal, or specific enzyme inhibitory effects. The scientific record, as available in public databases, lacks any evaluation of this compound in these areas.

Mechanisms of Action of this compound in Biological Systems

Given the absence of published data on the biological activities of this compound, its mechanism of action in any biological system has not been elucidated. Mechanistic studies are contingent upon the prior identification of a consistent and reproducible biological effect. For related nicotinic acid derivatives that have shown anticancer activity, the proposed mechanism involves the inhibition of key signaling pathways necessary for tumor growth and survival, such as the VEGFR-2 signaling cascade. nih.gov The inhibition of this receptor by compound 5c was shown to induce apoptosis, which was confirmed by a significant increase in caspase-3 levels in treated cells. nih.gov However, it cannot be assumed that this compound would operate through a similar mechanism.

Structure Activity Relationship Sar Studies of Ethyl 2,4 Dihydroxy 5,6 Dimethylnicotinate and Its Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of compounds centered around a dihydroxy-nicotinate core is highly sensitive to the nature and position of various substituents. These modifications can influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.

The two methyl groups at the C5 and C6 positions of the pyridine (B92270) ring in ethyl 2,4-dihydroxy-5,6-dimethylnicotinate are significant. In related compound classes, such as 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines, the presence and position of methyl substituents have been shown to have a notable effect on their interaction with enzymes like catechol O-methyltransferase (COMT). nih.gov For instance, methyl substituents in certain positions can either maintain or eliminate biological activities like norepinephrine (B1679862) depletion. nih.gov

Modification of the ethyl ester group at the C3 position is a key area for SAR exploration. In analogous series of compounds, such as dihydroxypyrimidine carboxamides, this position is often occupied by a carboxamide moiety. Extensive SAR studies on the benzylamide moiety at this position have identified that a p-fluorobenzylamide is often optimal for enzymatic inhibition. This suggests that both the steric bulk and the electronic nature of the substituent at this position are critical for activity.

The hydroxyl groups at the C2 and C4 positions are paramount for the typical biological activity of this class of compounds, often acting as a key pharmacophoric feature for metal chelation within the active site of target enzymes.

Table 1: Impact of Substituent Modifications on the Biological Activity of Analogous Dihydroxypyrimidine Carboxamides

Modification Position Observed Impact on Activity
Replacement of Carboxylic Acid with CarboxamideC3Often leads to selective enzyme inhibitors.
Substitution on BenzylamideC3 (amide)para-fluoro substitution is frequently optimal.
Introduction of Bulky GroupsRingCan decrease potency due to steric hindrance.
Variation of Alkyl ChainsRingInfluences lipophilicity and can modulate activity.

Role of the Nicotinate (B505614) Core in Bioactivity

The 2,4-dihydroxy-5,6-dimethylnicotinate core structure is fundamental to the molecule's biological activity. This core, which can be considered a substituted 4-pyridone, is a key structural motif in a number of biologically active compounds. The dihydroxy-pyridine arrangement, in particular, is a well-established pharmacophore for the inhibition of various enzymes, most notably HIV-1 integrase.

The primary role of this core is its ability to chelate divalent metal ions, such as Mg2+, which are often essential cofactors in the active sites of enzymes. nih.gov The 4-hydroxy group and the adjacent carbonyl oxygen at the C2 position can form a bidentate chelation complex with a metal ion, which is a critical interaction for inhibiting enzyme function. This metal-chelating property is a hallmark of many integrase inhibitors. nih.gov

The planarity and electronic distribution of the nicotinate ring system also contribute to its bioactivity by facilitating stacking interactions with aromatic residues or nucleobases within the target's active site. For instance, in bicyclic carbamoyl (B1232498) pyridones, a more planar ring system has been associated with improved antiviral potency, potentially due to enhanced stacking interactions with the terminal adenosine (B11128) nucleobase of the viral DNA. nih.gov

Pharmacophore Elucidation

A pharmacophore model for this class of compounds can be elucidated from the common structural features required for biological activity in related inhibitors. The essential elements of the pharmacophore for a dihydroxy-nicotinate-based inhibitor typically include:

A Metal-Chelating Motif: This is the most critical feature, comprised of the 4-hydroxy group and the 2-oxo group, which are essential for binding to the catalytic metal ions in the enzyme's active site.

A Hydrophobic Region: The dimethyl-substituted pyridine ring provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the binding pocket.

A Hydrogen Bond Acceptor/Donor: The ester or a substituted amide at the C3 position can act as a hydrogen bond acceptor or donor, forming key interactions with the protein or associated water molecules.

A Vector for Substituent Variation: The ester group provides a point for modification to optimize properties such as potency, selectivity, and pharmacokinetics.

Table 2: Key Pharmacophoric Features of Dihydroxy-Nicotinate Analogues

Pharmacophoric Feature Structural Component Putative Interaction
Metal Chelation4-Hydroxy and 2-Oxo groupsBinding to Mg2+ ions in the active site
Hydrophobic Interaction5,6-Dimethylpyridine ringInteraction with hydrophobic pockets
Hydrogen BondingC3-Ester/AmideInteraction with active site residues
Aromatic/π-StackingPyridine ringInteraction with aromatic residues or DNA bases

Ligand-Target Interactions (if applicable)

Drawing parallels from the extensive research on 4-pyridone and dihydroxypyrimidine-based HIV-1 integrase inhibitors, the likely ligand-target interactions for this compound can be predicted. If this compound were to act as an integrase inhibitor, its binding would be primarily driven by the chelation of two Mg2+ ions in the enzyme's active site by the 4-hydroxy and 2-oxo groups.

Rational Design of Enhanced Derivatives

The rational design of more potent derivatives of this compound would be guided by the established SAR of related compounds and an understanding of the target's active site. Key strategies would include:

Modification of the C3-Ester: Replacing the ethyl ester with a variety of amides, particularly substituted benzylamides, has been a successful strategy in related series. nih.gov A library of amides could be synthesized to explore the optimal size, electronics, and hydrogen bonding capacity for this position.

Bioisosteric Replacement of the Ring System: While maintaining the core dihydroxy-pyridone pharmacophore, the pyridine ring could be replaced with other heterocyclic systems like pyrimidines or pyrrolinones to explore different geometries and interaction profiles. immograf.com

Introduction of Halogen Atoms: The strategic placement of halogen atoms, such as fluorine, on appended aromatic rings (e.g., a benzylamide at C3) has been shown to enhance potency, likely through favorable electronic interactions or by modulating metabolic stability.

Structure-Based Design: If a crystal structure of the target enzyme in complex with a related inhibitor is available, computational methods like molecular docking and molecular dynamics simulations can be used to design derivatives with improved complementarity to the active site. This approach can guide the selection of substituents that maximize favorable interactions and minimize steric clashes.

Theoretical and Computational Chemistry Studies of Ethyl 2,4 Dihydroxy 5,6 Dimethylnicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular properties of compounds like Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate. These computational methods, particularly Density Functional Theory (DFT), provide insights into the molecule's behavior at an electronic level.

Electronic Structure and Reactivity Descriptors

DFT calculations are widely used to determine the electronic structure of organic molecules. For derivatives of nicotinic acid, methods like B3LYP with basis sets such as 6-311G(d,p) are employed to optimize the molecular geometry and calculate key electronic properties. dergipark.org.trresearchgate.netnih.gov These calculations yield important reactivity descriptors that help in understanding the molecule's chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy (EHOMO) indicates the ability to donate electrons, while the LUMO energy (ELUMO) reflects the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. For instance, in a study of 2-(methylthio)nicotinic acid, the HOMO-LUMO gap was calculated to be a key parameter in understanding its electronic properties. researchgate.net

Global Reactivity Descriptors: These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of electrophilic power.

This table illustrates the global reactivity descriptors that would be calculated for this compound using DFT methods.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For nicotinic acid derivatives, the MEP can pinpoint sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions. nih.gov For example, the MEP of nicotinic acid hydrazide derivatives shows negative potential around the carbonyl oxygen and pyridine (B92270) nitrogen, indicating these as likely sites for electrophilic interaction. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations are a standard method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts can be estimated. For derivatives of nicotinic acid, these predictions are often performed in different solvents using continuum models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental IR and Raman spectra. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. For example, the vibrational spectra of pyridine-2,6-dicarbonyl dichloride were analyzed using DFT calculations, which allowed for a detailed assignment of the observed vibrational modes. researchgate.net Similar calculations for nicotinic acid have been used to assign C-H and C=O stretching frequencies. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. For nicotinic acid derivatives, TD-DFT can help identify the nature of the electronic transitions, such as n→π* or π→π*.

Spectroscopic TechniqueComputational MethodPredicted Properties
NMR GIAO-DFT¹H and ¹³C chemical shifts
IR/Raman DFTVibrational frequencies and intensities
UV-Vis TD-DFTExcitation energies (λmax) and oscillator strengths

This table summarizes the computational methods used to predict the spectroscopic properties of a molecule like this compound.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of a small molecule (ligand) with a biological target, typically a protein.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of nicotinic acid, docking studies have been used to identify potential biological targets and to understand the key interactions driving binding. mdpi.comnih.gov The process involves placing the ligand in the binding site of the protein and scoring the different poses based on a scoring function that estimates the binding affinity. For instance, docking studies on nicotinic acid derivatives targeting COX-2 have helped to rationalize their anti-inflammatory activity by revealing interactions with key amino acid residues in the active site. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the docked pose and to calculate binding free energies. MD simulations of pyridine-based inhibitors with their target kinases have been used to confirm the stability of the binding mode and to understand the dynamic nature of the interactions. acs.orgyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For pyridine derivatives, QSAR models have been developed to predict their activity as, for example, anticancer or vasorelaxant agents. chemrevlett.comrsc.orgnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates the descriptors with the activity. chemrevlett.com

A typical QSAR study on pyridine derivatives might involve the following steps:

Data Set Selection: A series of pyridine compounds with measured biological activity (e.g., IC₅₀ values) is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: A statistical model is generated to correlate the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using statistical metrics like the coefficient of determination (R²) and cross-validation (Q²). chemrevlett.com

Such models can then be used to predict the activity of new, unsynthesized compounds like this compound and to guide the design of more potent analogs.

Conformation Analysis and Tautomerism

Conformation Analysis: The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformation analysis involves identifying the stable low-energy conformations of a molecule. For flexible molecules, this is a critical step in understanding how they might bind to a receptor. Studies have shown that ligands often bind in conformations that are not their global minimum energy state, incurring a "strain energy" upon binding. nih.gov For dihydropyrimidine (B8664642) calcium channel modulators, conformational analysis was key to developing a model that explains their agonist versus antagonist activity based on the orientation of a substituted aryl group. nih.gov

Computational Approaches in Drug Discovery and Lead Optimization

The computational methods described above are integral to modern drug discovery and lead optimization processes.

Virtual Screening: Computational techniques can be used to screen large libraries of virtual compounds to identify those with a high probability of being active against a specific target. This can be done through ligand-based methods (e.g., searching for molecules with similar properties to known actives) or structure-based methods (e.g., docking large libraries of compounds into a protein's binding site).

Lead Optimization: Once an initial "hit" or "lead" compound is identified, computational methods can be used to guide its optimization into a drug candidate. This involves making modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For example, QSAR models can suggest which substitutions are likely to increase activity, while molecular docking can be used to design modifications that enhance binding to the target. nih.gov The use of computational methods in the development of pyridine-based inhibitors for various kinases is a testament to their importance in lead optimization. nih.govnih.gov

Future Directions and Research Opportunities for Ethyl 2,4 Dihydroxy 5,6 Dimethylnicotinate

Exploration of Novel Synthetic Pathways

Table 1: Potential Synthetic Strategies for Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot SynthesisReduced reaction time, lower solvent usage, and simplified purification.Development of novel catalyst systems and optimization of reaction conditions.
Catalytic MethodsHigh efficiency, selectivity, and potential for asymmetric synthesis.Exploration of transition metal catalysts and organocatalysts.
BiocatalysisHigh specificity, mild reaction conditions, and environmentally friendly.Identification and engineering of enzymes for the targeted synthesis.
Flow ChemistryPrecise control over reaction parameters, enhanced safety, and scalability.Design and optimization of continuous flow reactors for the synthesis.

Development of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is crucial for its development. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, advanced methods can provide deeper insights. Future research could employ two-dimensional NMR techniques to fully elucidate the compound's complex structure and stereochemistry. The use of high-resolution mass spectrometry can aid in the precise determination of its molecular formula and fragmentation patterns. Furthermore, the application of techniques like X-ray crystallography would provide definitive information on its three-dimensional structure in the solid state. researchgate.net

Unraveling Complex Biological Mechanisms

A key area of future research will be to elucidate the biological mechanisms of action of this compound. Given its structural similarity to nicotinic acid, it is plausible that it may interact with nicotinic acid receptors, such as GPR109A. immograf.com Investigating its binding affinity and functional activity at these receptors will be a critical first step. Moreover, studies should explore its potential effects on various cellular signaling pathways, including those involved in inflammation and metabolic regulation. Research into its antioxidant properties and its ability to modulate enzyme activities will also be vital in understanding its biological profile. cymitquimica.com

Design and Synthesis of Next-Generation Analogues

The synthesis and evaluation of analogues of this compound could lead to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov By systematically modifying the ethyl ester group, the dihydroxy substituents, and the methyl groups on the pyridine (B92270) ring, researchers can explore the structure-activity relationships (SAR). This will provide valuable information on which structural features are essential for its biological activity and can guide the design of more effective next-generation compounds. nih.gov

Table 2: Potential Analogues of this compound for Future Synthesis

Modification SiteExample of ModificationPotential Impact
Ethyl Ester GroupReplacement with other alkyl esters, amides, or carboxylic acids.Altered solubility, metabolic stability, and receptor binding.
Dihydroxy GroupsMethylation, acylation, or replacement with other functional groups.Modified hydrogen bonding capacity and pharmacokinetic properties.
Methyl GroupsReplacement with larger alkyl groups or other substituents.Changes in steric hindrance and lipophilicity, potentially affecting activity.

Potential for Multifunctional Therapeutic Agents

Nicotinic acid and its derivatives are known to possess a wide range of biological activities, including lipid-lowering, anti-inflammatory, and antioxidant effects. Future research should investigate whether this compound exhibits a similar multifunctional profile. The development of a single therapeutic agent that can address multiple disease-related targets is a highly desirable goal in modern drug discovery. Studies could explore its potential in complex diseases such as cardiovascular disease, neurodegenerative disorders, and certain types of cancer, where multiple pathological processes are at play.

Integration with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the biological effects of this compound, its investigation should be integrated with systems biology and omics technologies. Transcriptomics, proteomics, and metabolomics studies can reveal the global changes in gene expression, protein levels, and metabolite profiles in cells or organisms treated with the compound. This holistic approach can help to identify novel biological targets and pathways modulated by this compound, providing a deeper understanding of its mechanism of action and potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves esterification and hydroxylation steps. A multi-step approach is recommended:

Esterification: React 2,4-dihydroxy-5,6-dimethylnicotinic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux.

Protecting Groups: Use silyl or acetyl groups to protect hydroxyl moieties during synthesis to prevent side reactions .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water.
Key Parameters: Temperature control (60–80°C), anhydrous conditions, and stoichiometric excess of ethanol (1.5–2 eq) improve yield (>75%). Monitor via TLC (Rf ~0.3 in ethyl acetate) .

Basic: How should researchers validate the purity and structural identity of this compound?

Answer:
Use complementary analytical techniques:

  • HPLC: C18 column, methanol/water (70:30), UV detection at 254 nm. Purity ≥98% confirmed by single peak retention (~6.2 min) .
  • NMR: ¹H NMR (DMSO-d₆): δ 1.3 (t, 3H, CH₂CH₃), δ 2.2 (s, 6H, 5,6-CH₃), δ 4.3 (q, 2H, OCH₂), δ 6.8 (s, 1H, pyridine-H).
  • Mass Spec: ESI-MS m/z 253.1 [M+H]⁺ .
    Cross-validate with computational tools (e.g., PubChem’s predicted spectra) to resolve ambiguities .

Advanced: What experimental strategies can elucidate interactions between this compound and nucleic acids?

Answer:

  • Fluorescence Quenching: Titrate compound into DNA/RNA solutions (λex = 280 nm, λem = 350–450 nm) to measure binding constants (Kd) via Stern-Volmer plots .
  • Circular Dichroism (CD): Monitor conformational changes in DNA (e.g., B→Z transitions) upon compound addition (190–300 nm range) .
  • Molecular Docking: Use AutoDock Vina to model binding poses with B-DNA (PDB: 1BNA). Prioritize intercalation or minor-groove binding modes based on ΔG values .

Advanced: How can researchers resolve discrepancies between experimental and computational spectral data?

Answer:

Isotopic Labeling: Synthesize deuterated analogs to confirm peak assignments in NMR .

DFT Calculations: Optimize geometry at B3LYP/6-31G* level (Gaussian 16) and simulate spectra for direct comparison .

Error Analysis: Quantify solvent effects (e.g., DMSO vs. CDCl₃) and pH dependencies in experimental conditions .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
  • Storage: Airtight container, desiccated at 4°C to prevent hydrolysis .

Advanced: What computational models predict substituent effects on the compound’s electronic properties?

Answer:

  • DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of 5,6-dimethyl groups. Use Gaussian 16 with PCM solvent model .
  • QSAR Models: Correlate substituent parameters (Hammett σ) with experimental logP or pKa to predict bioavailability .

Basic: Which solvent systems optimize recrystallization of this compound?

Answer:

  • Solvent Pair Screening: Test ethanol/water (80:20), acetone/hexane (1:3), or dichloromethane/petroleum ether.
  • Criteria: High solubility at boiling point (>50 mg/mL), low solubility at 0–4°C. Ethanol/water yields needle-like crystals (mp 145–147°C) with >99% purity .

Advanced: How to design degradation studies under varying pH conditions?

Answer:

  • Accelerated Stability Testing: Incubate compound in buffers (pH 1–13, 40°C). Monitor via LC-MS (C18 column, 0.1% formic acid gradient) for hydrolytic products (e.g., nicotinic acid derivatives) .
  • Kinetic Analysis: Fit degradation data to first-order models to estimate t₁/₂. pH 2–4 shows maximal stability (t₁/₂ > 6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.